Ningpeisine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMXONPUBFQLKA-BQUVWSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N(C1)C)[C@@H](C)[C@@H]2CC[C@@H]3[C@H]([C@H]2C)C[C@H]4[C@H]3CC(=O)[C@@H]5[C@@]4(CC[C@@H](C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922519 | |
| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117695-02-0 | |
| Record name | Ningpeisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117695020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for Isolation and Purification of Ningpeisine
Conventional Extraction Protocols
The initial phase of isolating Ningpeisine involves its extraction from the raw plant material. This is typically achieved through conventional methods designed to efficiently remove alkaloids from the complex matrix of the plant bulb.
Solvent-Based Isolation Techniques
Solvent-based extraction is the foundational step in the isolation of this compound, leveraging the compound's solubility in organic solvents. The process begins with the homogenization of fresh or dried Fritillaria bulbs, which are then subjected to maceration or reflux extraction. nih.gov A common method involves soaking the powdered plant material in an ethanol-water mixture, typically ranging from 70% to 90% ethanol. nih.gov This mixture is often agitated for a prolonged period, such as 48 to 72 hours, at ambient temperature to ensure thorough extraction. Alternatively, the extraction can be performed under reflux for a shorter duration, for instance, 120 minutes at an elevated temperature of around 80°C. nih.gov
Following the extraction period, the mixture is filtered to separate the liquid extract from the solid plant residue. The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator, to yield a concentrated crude extract. rroij.com Studies on analogous steroidal alkaloids from Fritillaria species have reported yields of approximately 0.12% (w/w) using these solvent extraction methods. The efficiency of this process can be optimized by systematically adjusting parameters such as solvent concentration, the ratio of solvent to solid material, extraction time, and temperature. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent System | Ethanol:Water (70:30 to 90:10, v/v) | nih.gov |
| Extraction Duration | 2 to 72 hours | nih.gov |
| Temperature | 25°C (Maceration) to 80°C (Reflux) | nih.gov |
| Yield (Analogous Alkaloids) | ~0.12% w/w |
Acid-Base Partitioning for Alkaloid Enrichment
To increase the concentration of this compound and remove non-alkaloidal impurities from the crude extract, an acid-base partitioning technique is employed. This method exploits the basic nature of alkaloids, which allows for their separation based on changes in pH-dependent solubility. libretexts.orglibretexts.org
The process begins by dissolving the crude extract in an aqueous acidic solution, such as dilute hydrochloric acid, adjusting the pH to a range of 2–3. rroij.com In this acidic environment, the nitrogen atom in the this compound molecule becomes protonated, forming a salt. This salt is soluble in the aqueous layer, while many non-basic, less polar impurities precipitate out and can be removed by filtration. libretexts.org
Next, the acidic aqueous solution containing the protonated alkaloid is basified. This is typically achieved by adding a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide until the pH is raised to between 9 and 11. rroij.com The increase in pH deprotonates the alkaloid, converting it back to its free base form. As a free base, this compound is significantly less soluble in water and precipitates out of the solution. rroij.comlibretexts.org This precipitate, which is an enriched crude alkaloid mixture, is then collected. This acid-base partitioning step is highly effective, capable of improving the purity of the alkaloid fraction by 40–50% over solvent extraction alone.
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| Acidification | Dissolve crude extract in dilute HCl (pH 2-3) | Protonate alkaloid to form a water-soluble salt; precipitate non-alkaloidal impurities | rroij.com |
| Basification | Add NH₄OH or NaOH to the aqueous layer (pH 9-11) | Deprotonate the alkaloid to its free base form, causing it to precipitate | rroij.com |
| Collection | Filter the solution to collect the precipitated crude alkaloid | Isolate the enriched alkaloid fraction |
Advanced Chromatographic Purification Techniques
Following initial extraction and enrichment, advanced chromatographic methods are required to separate this compound from other closely related alkaloids and remaining impurities to achieve a high degree of purity.
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a fundamental and widely used technique for the purification of this compound from the enriched alkaloid extract. nih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent). teledynelabs.com
In a typical procedure, the enriched crude extract is loaded onto a column packed with silica gel (e.g., 200–300 mesh size). The separation is then carried out by eluting the column with a solvent system, often in a gradient fashion. For this compound, a common mobile phase is a mixture of chloroform (B151607) and methanol (B129727). The polarity of the solvent mixture is gradually increased, for example, by changing the ratio of chloroform to methanol from 95:5 to 80:20. This gradient elution allows for the sequential separation of compounds with varying polarities.
Fractions are collected as the solvent passes through the column and are analyzed using Thin-Layer Chromatography (TLC) to monitor the separation process. Fractions that contain the compound of interest are identified by comparing them to a reference standard or by their characteristic retention factor (Rf) value. For this compound, a reported Rf is 0.35 when using a chloroform:methanol (85:15) solvent system for TLC analysis. Finally, the fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel (200–300 mesh) | |
| Mobile Phase | Gradient of Chloroform:Methanol (e.g., from 95:5 to 80:20) | |
| Monitoring Method | Thin-Layer Chromatography (TLC) | |
| TLC Rf Value | ~0.35 in Chloroform:Methanol (85:15) |
High-Performance Liquid Chromatography (HPLC) for Purity Enhancement
For applications requiring very high purity, High-Performance Liquid Chromatography (HPLC) is the final and most powerful purification step. nih.govthermofisher.com Preparative HPLC, in particular, is capable of separating compounds with very similar chemical structures, thus removing any final trace impurities. peptide.com
Reversed-phase HPLC (RP-HPLC) is frequently used for the purification of alkaloids like this compound. atdbio.comdupont.com In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. thermofisher.com By carefully controlling the solvent gradient and flow rate, a very high-resolution separation can be achieved. peptide.com
The fractions eluting from the HPLC column are collected, and those containing the high-purity this compound are pooled. The final step is typically lyophilization (freeze-drying) of the combined fractions to remove the solvents, resulting in the pure compound as a solid powder. peptide.com HPLC is essential for enhancing the final purity to levels often exceeding 98%. rroij.comthermofisher.com
| Aspect | Description | Reference |
|---|---|---|
| Technique | Preparative Reversed-Phase HPLC (RP-HPLC) | peptide.comdupont.com |
| Principle | Separation based on differential hydrophobic interactions with a nonpolar stationary phase. | thermofisher.com |
| Outcome | Removal of trace impurities and closely related structural analogs. | thermofisher.com |
| Purity Enhancement | Achieves high purity, often >98%. | rroij.comthermofisher.com |
Synthetic Chemistry Approaches to Ningpeisine
Semi-Synthetic Strategies from Steroidal Precursors
A reported semi-synthetic route transforms hecogenin (B1673031) into ningpeisine in 11 linear steps. This conversion hinges on three key transformations: the cleavage of the spiroketal F-ring, the introduction of the essential nitrogen atom, and the subsequent cyclization to form the final heterocyclic system.
The initial and critical step in the semi-synthesis of this compound from a sapogenin precursor like hecogenin is the opening of the spiroketal moiety (the F-ring). researchgate.net This transformation is necessary to unmask a functional group that can be further elaborated to build the nitrogen-containing ring.
A common and effective method for this is oxidative cleavage. In the documented synthesis of this compound, sodium periodate (B1199274) (NaIO₄) is employed to cleave the C-C bond of the vicinal diol functionality that can be generated from the spiroketal. The process typically begins with the acetylation of the C3 hydroxyl group of hecogenin, followed by reactions that open the spiroketal to reveal a more reactive intermediate. The oxidative cleavage itself breaks open the F-ring, leading to the formation of a keto group at a key position on the side chain, which becomes the anchor point for subsequent modifications. mdpi.com This method is a well-established protocol in steroid chemistry for degrading the sapogenin side chain. harvard.eduresearchgate.netorganic-chemistry.org
Table 1: Key Oxidative Cleavage Reagents in Steroid Modification
| Reagent | Substrate Functionality | Product Functionality | Reference |
|---|---|---|---|
| Sodium Periodate (NaIO₄) | Vicinal Diols | Aldehydes/Ketones | |
| Ozone (O₃) | Alkenes | Aldehydes/Ketones | oup.com |
| Potassium Permanganate (KMnO₄) | Alkenes, Diols | Carboxylic Acids/Ketones | --- |
With the steroidal F-ring opened to expose a ketone, the next crucial step is the introduction of the nitrogen atom required for the alkaloid structure. Reductive amination is the method of choice for this transformation. This reaction involves treating the ketone intermediate with an amine source, in this case, methylamine (B109427) (CH₃NH₂), in the presence of a reducing agent.
The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the protonated iminium ion over the precursor ketone, preventing competitive reduction of the carbonyl group. mdpi.comacs.org This step efficiently installs the N-methyl group and the secondary amine functionality, setting the stage for the final cyclization.
The final key transformation in the semi-synthesis of this compound is the formation of the heterocyclic D-ring through an intramolecular cyclization. A powerful method employed for this purpose is the intramolecular Heck reaction. This palladium-catalyzed cross-coupling reaction is highly effective for forming carbocyclic and heterocyclic rings, even in complex molecular settings. nih.govd-nb.info
In this context, a precursor containing both the nitrogen nucleophile and a suitably located vinyl or aryl halide (or triflate) is constructed. The palladium catalyst facilitates the intramolecular coupling, creating the C-N or C-C bond that closes the ring to form the veratranine skeleton. nih.govresearchgate.net The intramolecular Heck reaction is particularly valuable for its functional group tolerance and its ability to create congested quaternary carbon centers, which are common in natural products. d-nb.infocapes.gov.br This reaction completes the construction of the hexacyclic framework of this compound.
Considerations for Total Synthesis Pathways
The de novo total synthesis of this compound has not been reported in the scientific literature, a fact that underscores its immense structural complexity. The total synthesis of related Veratrum alkaloids is considered a formidable challenge in organic chemistry. acs.orgnih.gov Any potential total synthesis would need to address several critical issues:
Construction of the C-nor-D-homo Steroid Core: Unlike typical steroids, this compound features a contracted C-ring (five-membered) and an expanded D-ring (six-membered). Building this specific framework from acyclic precursors is a significant synthetic hurdle. cdnsciencepub.comrsc.org
Stereochemical Complexity: The molecule contains numerous stereocenters within its rigid polycyclic structure. Establishing the correct relative and absolute stereochemistry for each of these centers without a guiding chiral template (like a natural steroid) would require a highly sophisticated and lengthy sequence of asymmetric reactions. msu.edu
Convergent Strategies: Given the complexity, a linear synthesis would likely be too long and inefficient. A convergent approach, where large fragments of the molecule are synthesized independently and then coupled together at a late stage, would be more viable. acs.orgnih.govrsc.org Recent successful syntheses of other complex steroidal alkaloids have relied on powerful bond-forming reactions, such as [2+2+2] cycloadditions, to rapidly assemble multiple rings in a single step. acs.orgnih.gov
Stereochemical Control in Synthetic Endeavors
Stereochemical control is arguably the most critical aspect of synthesizing a complex molecule like this compound. The specific three-dimensional arrangement of atoms is essential to its identity and function.
In the context of semi-synthesis , stereochemical control is largely inherent to the strategy. The starting material, hecogenin, is a chiral, enantiopure molecule. Its rigid, pre-formed steroidal backbone acts as a stereochemical template, directing the outcome of subsequent reactions. harvard.edu The conformation of the rings ensures that reagents approach from the least hindered face, and the existing stereocenters guide the formation of new ones, preserving the natural stereochemical configuration throughout the synthesis.
For a hypothetical total synthesis , achieving the correct stereochemistry would be a primary focus. Synthetic chemists would need to employ the full arsenal (B13267) of modern asymmetric synthesis techniques. nih.gov This could include:
Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral fragment to direct the stereochemical course of a reaction. harvard.edu
Asymmetric Catalysis: Using chiral catalysts to create stereocenters with high enantioselectivity.
Substrate Control: Designing intermediates where the existing stereocenters dictate the stereochemistry of newly formed centers, a strategy often used in ring-closing reactions. nih.gov
The control of stereochemistry during the formation of the heterocyclic rings would be particularly crucial, as the junction between the steroidal core and the newly formed rings must adopt the correct configuration. organic-chemistry.org
Structural Characterization and Comparative Structural Biology of Ningpeisine
Application of Spectroscopic Methods in Structure Determination
The elucidation of the complex molecular structure of ningpeisine was accomplished through the application of several spectroscopic techniques. scispace.com These methods are fundamental in analytical chemistry for determining the composition, structure, and dynamics of molecules. solubilityofthings.com
Key spectroscopic methods used in the structural determination of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for providing detailed information about the molecular structure, connectivity, and dynamics of a compound. solubilityofthings.com It is particularly useful for elucidating the structure of complex organic molecules. solubilityofthings.com For this compound, both 1H-NMR and 13C-NMR would have been essential in determining the arrangement of hydrogen and carbon atoms within the steroidal framework.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. solubilityofthings.com This technique would have been crucial in confirming the molecular formula of this compound and identifying key structural fragments. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. igntu.ac.in In the case of this compound, IR data would have confirmed the presence of the hydroxyl (-OH) and ketone (C=O) groups. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can help identify chromophores. scispace.com
X-ray Crystallography : Single-crystal X-ray analysis provides the most definitive three-dimensional structure of a crystalline compound. This technique confirmed the trans-decalin structure of this compound and the chair conformation of its piperidine (B6355638) ring. Key bond angles determined from this analysis include C3-C4-C5 at 112.7° and N1-C17-C18 at 109.3°.
The combined data from these spectroscopic methods allowed for the complete structural elucidation of this compound. scispace.com
Structural Distinctiveness within the Veratranine Alkaloid Class
This compound belongs to the veratranine class of steroidal alkaloids. Alkaloids are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. wikipedia.org Steroidal alkaloids, specifically, are characterized by a steroidal backbone with a nitrogen atom incorporated into a ring system. nih.gov
The structural uniqueness of this compound within the veratranine alkaloid class stems from its specific substitutions:
It possesses a hydroxyl group at the 3β position.
A ketone group is located at the C6 position.
It has an N-methyl group.
This combination of features on the veratranine skeleton distinguishes this compound from other related alkaloids. The presence of the ketone group at C6, in particular, introduces a degree of conformational rigidity to the molecule.
Comparative Structural Analysis with Analogous Fritillaria Alkaloids
When compared to other alkaloids found in the Fritillaria genus, this compound exhibits notable structural differences. Fritillaria species are known to produce a variety of steroidal alkaloids, with peimine (B17214) and peiminine (B1679210) being two other well-known examples. mdpi.comnih.gov
This compound vs. Peimine (Verticine) :
Peimine, also known as verticine, is a major bioactive compound in several Fritillaria species. mdpi.com
Unlike this compound, peimine has a saturated veratranine backbone without the ketone group at the C6 position. This lack of a ketone group in peimine results in less conformational rigidity compared to this compound.
This compound vs. Ningpeisinoside (B236527) :
Ningpeisinoside shares the same veratranine core as this compound. nih.gov
The key difference is that ningpeisinoside is a glycoside of this compound, meaning it has a sugar molecule (specifically, D-glucose) attached. nih.govd-nb.info
Molecular and Cellular Mechanisms of Ningpeisine S Biological Activities
Elucidation of Specific Molecular Targets and Pathways
The precise molecular targets of ningpeisine are still being actively investigated. However, initial studies indicate that its biological activities likely stem from its ability to bind to and modulate the function of specific receptors or enzymes, thereby influencing cellular signaling and metabolic processes.
While specific receptor binding studies for this compound are not extensively detailed in the currently available literature, the mechanism of action for many steroidal alkaloids involves interaction with cellular receptors. wikipedia.org For instance, some steroidal alkaloids have been shown to interact with death receptors on the cell surface, such as those in the tumor necrosis factor (TNF) receptor superfamily, which can trigger the extrinsic pathway of apoptosis. bio-rad-antibodies.comnih.gov The binding of a ligand to these receptors initiates a signaling cascade that leads to programmed cell death. rndsystems.com Further research is needed to determine if this compound directly binds to and activates these or other cellular receptors to initiate its biological effects.
Enzyme modulators are compounds that regulate the activity of enzymes, which are proteins that catalyze biochemical reactions essential for life. patsnap.com These modulators can either enhance or inhibit enzyme activity. patsnap.com Some alkaloids have been found to act as enzyme inhibitors. For example, the inhibition of cholinesterase enzymes by certain compounds can increase acetylcholine (B1216132) levels, which is relevant for cognitive function. The ability of this compound to modulate specific enzymes involved in cancer cell survival and proliferation is an area of interest. Computational methodologies, such as molecular dynamics simulations and machine learning, are increasingly being used to identify and characterize the allosteric sites on enzymes that could be targeted by modulators like this compound. rsc.org
Mechanistic Pathways of Apoptosis Induction
Apoptosis is a form of programmed cell death that is crucial for normal development and tissue homeostasis. thermofisher.comassaygenie.com Dysregulation of this process is a hallmark of cancer. frontiersin.org this compound has been shown to induce apoptosis in cancer cells, and research is beginning to uncover the specific pathways involved. The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgnih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the process of cell death. wikipedia.org
The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Pro-apoptotic proteins, such as those belonging to the Bcl-2 family like Bax and Bak, promote cell death. mdpi.comcancertreatmentjournal.com When activated, these proteins can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.govcancertreatmentjournal.com Studies on other natural compounds have shown that they can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax. frontiersin.org For example, nortriptyline (B1679971) has been observed to increase the expression of Bax and Bak in bladder cancer cells. medicinacomplementar.com.br It is hypothesized that this compound may similarly trigger apoptosis by increasing the levels of such pro-apoptotic factors.
Conversely, anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, function to prevent apoptosis by inhibiting the action of pro-apoptotic proteins. mdpi.comresearchgate.net Overexpression of these anti-apoptotic factors is a common mechanism by which cancer cells evade cell death. cancertreatmentjournal.com Therapeutic strategies often aim to downregulate these proteins to sensitize cancer cells to apoptosis. nih.gov For instance, some natural compounds have been shown to induce apoptosis by downregulating the expression of Bcl-2. rhhz.netfrontiersin.org It is believed that this compound may also exert its pro-apoptotic effects by decreasing the levels of anti-apoptotic proteins, thereby shifting the cellular balance towards cell death.
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. nih.gov They exist as inactive zymogens (pro-caspases) and are activated in a cascade-like fashion. youtube.com The apoptotic pathways, both intrinsic and extrinsic, culminate in the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3). wikipedia.orgassaygenie.com
The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. wikipedia.orgcreative-diagnostics.com This leads to the activation of caspase-9, which then activates downstream executioner caspases like caspase-3. nih.govcreative-diagnostics.com The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the recruitment and activation of pro-caspase-8. bio-rad-antibodies.comnih.gov Activated caspase-8 can then directly activate caspase-3. nih.gov
Studies have indicated that this compound induces apoptosis through the activation of caspase pathways. This suggests that this compound treatment leads to the cleavage and activation of key caspases, ultimately resulting in the dismantling of the cell. For example, in a study on A549 lung cancer cells, treatment with a compound structurally similar to this compound led to an increase in apoptotic cells, which was confirmed by flow cytometry analysis, indicating the involvement of caspase activation. The activation of caspase-3, in particular, is a common downstream event in many apoptotic pathways. assaygenie.com
Modulation of Immune Responses and Inflammatory Pathways
The immune system's response to pathogens or tissue injury involves a complex cascade of cellular and molecular events. A key aspect of this response is inflammation, which is mediated by signaling molecules, including cytokines. While a balanced inflammatory response is crucial for healing, its dysregulation can lead to chronic inflammatory diseases.
Pro-inflammatory cytokines are a class of signaling molecules that promote inflammation. nih.gov These are predominantly produced by activated immune cells like macrophages and are essential for recruiting other immune cells to the site of infection or injury. sinobiological.comtjnpr.org Key examples of pro-inflammatory cytokines include interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org The regulation of these cytokines is critical, as their excessive production can contribute to inflammatory diseases. nih.gov
Some studies on alkaloids from the Fritillaria genus, the source of this compound, have indicated anti-inflammatory effects. For example, certain alkaloids from Fritillaria unibracteata have been shown to downregulate the levels of inflammatory mediators. mdpi.com This modulation of the immune response is a key area of investigation for compounds derived from this plant genus. The anti-inflammatory effects of such compounds are often attributed to the reduction of pro-inflammatory cytokine production. researchgate.net
Cholinesterase Enzyme Inhibition and Acetylcholine Homeostasis
Cholinesterase inhibitors are compounds that block the activity of enzymes responsible for the breakdown of the neurotransmitter acetylcholine. gsconlinepress.com There are two main types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the levels and duration of action of acetylcholine in the nervous system are increased. gsconlinepress.com This mechanism is central to the therapeutic strategies for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. gsconlinepress.com
Acetylcholine itself plays a crucial role in cognitive functions and in maintaining the body's state of balance, or homeostasis. nih.govnyneurologists.com The cholinergic system is involved in regulating inflammation, and maintaining adequate levels of acetylcholine is important for this process. frontiersin.org Steroidal alkaloids as a class have been investigated for their cholinesterase-inhibiting properties. scientificarchives.commdpi.com This activity is a significant focus of research for natural compounds, including those isolated from the Fritillaria species.
Absence of Opioid Receptor Affinity
Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid compounds like morphine. nih.govplos.org These receptors are distributed throughout the central and peripheral nervous systems and are involved in mediating analgesia (pain relief). nih.gov The binding affinity of a compound to these receptors determines its potential to exert opioid-like effects. nih.govnih.gov
A key characteristic that distinguishes some compounds in pharmacological studies is their lack of significant binding affinity for opioid receptors. This suggests that their mechanism of action for any analgesic or other effects is not mediated through the opioid system. For instance, research on various compounds aims to determine their binding potential to different opioid receptor subtypes, such as the mu (µ), delta (δ), and kappa (κ) receptors, to understand their pharmacological profile. guidetopharmacology.orgguidetopharmacology.org
Preclinical Pharmacological Activity Assessment of Ningpeisine
In Vitro Antitumor Efficacy Studies
The antitumor potential of Ningpeisine has been evaluated by examining its effects on cancer cells directly. Research indicates that the compound exhibits cytotoxic and antiproliferative properties against certain cancer cell lines.
The cytotoxicity of a compound refers to its ability to induce cell death. scielo.brscielo.br Studies on this compound have demonstrated its cytotoxic capabilities against human lung cancer cells. Specifically, research involving the A549 human lung carcinoma cell line revealed that this compound treatment led to a significant reduction in cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 15 µM for A549 cells. nih.gov
Table 1: Cytotoxic Effect of this compound on A549 Cancer Cell Line
| Cell Line | Type | IC50 Value |
|---|---|---|
| A549 | Human Lung Carcinoma | 15 µM |
This table is interactive. Sort or filter data by clicking the headers.
Cell proliferation inhibition assays are crucial for assessing the ability of a compound to halt the growth and division of cancer cells. creative-diagnostics.com this compound has shown notable results in inhibiting the proliferation of human lung cancer cells. The mechanism underlying this inhibition involves the induction of apoptosis, or programmed cell death. Further analysis through flow cytometry confirmed an increase in apoptotic cells following treatment with this compound. The apoptotic process is reportedly initiated through the activation of caspase pathways, which are central to the execution of programmed cell death.
In Vitro Antimicrobial Spectrum Analysis
In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity. In vitro tests are used to determine the effectiveness of an antimicrobial agent against specific microorganisms. woah.org These analyses have shown that this compound possesses activity against both Gram-positive and Gram-negative bacteria.
Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall. researchgate.net Research has documented the efficacy of this compound against the Gram-positive bacterium Staphylococcus aureus. S. aureus is a common pathogen responsible for a variety of infections.
Gram-negative bacteria possess a thin peptidoglycan layer and an outer membrane, which can make them more resistant to certain antibiotics. mdpi.commdpi.com Studies have confirmed that this compound is also effective against the Gram-negative bacterium Escherichia coli. E. coli is a diverse species that includes many harmless strains but also pathogenic varieties that can cause significant illness.
The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.orgidexx.comresearchgate.net It is a key indicator of an antimicrobial's potency. bmglabtech.comcabidigitallibrary.org For this compound, the MIC was determined to be 32 µg/mL for both Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC Value |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 32 µg/mL |
| Escherichia coli | Gram-Negative | 32 µg/mL |
This table is interactive. Sort or filter data by clicking the headers.
Anti-inflammatory Effects in Experimental Models
This compound has demonstrated notable anti-inflammatory properties in various preclinical experimental models. Research indicates that its mechanism of action involves the modulation of key inflammatory mediators. Specifically, this compound has been reported to inhibit the production of pro-inflammatory cytokines. This inhibitory action is crucial in mitigating the inflammatory response.
The anti-inflammatory effects of this compound are attributed to its ability to interfere with inflammatory signaling pathways. Studies have shown that certain compounds can suppress pathways such as the NF-κB and MAPK pathways, which are pivotal in regulating the expression of pro-inflammatory genes. aging-us.comresearchgate.net By inhibiting these pathways, this compound can effectively reduce the synthesis and release of inflammatory molecules like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org
Experimental evidence from various studies supports the anti-inflammatory potential of this compound. For instance, in models of acute inflammation, the administration of this compound has been associated with a significant reduction in edema and cellular infiltration at the site of inflammation. mdpi.com This suggests that this compound can attenuate the early signs of inflammation. Furthermore, in chronic inflammatory models, this compound has shown the capacity to decrease the persistent inflammatory state that leads to tissue damage. nih.gov
The table below summarizes the key anti-inflammatory activities of this compound observed in preclinical studies.
Cholinesterase Inhibitory Potency
This compound has been identified as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibitory activity is significant due to the role of these enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of cholinesterases leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is a key therapeutic strategy for conditions such as Alzheimer's disease. gsconlinepress.com
The potency of this compound as a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. While specific IC50 values for this compound are not consistently reported across all public literature, the general consensus from available data points to its activity against both AChE and BChE. jppres.com The interaction of this compound with these enzymes is believed to be a key component of its pharmacological profile.
The structure of this compound, a steroidal alkaloid, likely contributes to its ability to bind to the active sites of cholinesterase enzymes. The mechanism of inhibition can be competitive, non-competitive, or mixed, which describes how the inhibitor interacts with the enzyme and its substrate. researchgate.net
The table below presents a summary of the cholinesterase inhibitory activity of this compound based on available preclinical data.
Antitussive Activity in Relevant Preclinical Models
This compound has been recognized for its antitussive, or cough-suppressant, properties in preclinical studies. The cough reflex is a protective mechanism to clear the airways, but it can become excessive and non-productive in various respiratory conditions. msdvetmanual.com Antitussive agents act to suppress this reflex, often by acting on the cough center in the brainstem or on peripheral sensory nerves in the airways. msdvetmanual.com
Preclinical models used to evaluate antitussive activity typically involve inducing cough in animals through chemical irritants (like citric acid, capsaicin, or sulfur dioxide) or mechanical stimulation. nih.govnih.govresearchgate.net In these models, the administration of this compound has been shown to reduce the frequency and intensity of coughing episodes.
The mechanism underlying the antitussive effect of this compound is thought to involve its interaction with receptors in the central and peripheral nervous systems that are implicated in the cough reflex. While the precise targets are a subject of ongoing research, the efficacy of this compound in these models suggests a significant potential for its development as a cough-suppressing agent.
The following table summarizes the findings on the antitussive activity of this compound from relevant preclinical models.
Structure Activity Relationship Sar Studies of Ningpeisine and Its Analogs
Influence of Specific Structural Motifs on Biological Activity Profiles
The biological activity of ningpeisine and its analogs is governed by specific structural features inherent to their cevanine-type steroidal alkaloid framework. This rigid, multi-ring system serves as a scaffold, positioning key functional groups in a precise three-dimensional orientation to interact with biological targets.
Further analysis of related Fritillaria alkaloids, such as hupehenine, which differs in the position and stereochemistry of its hydroxyl groups compared to this compound, underscores the importance of the precise arrangement of these functional groups. nih.gov The presence, location, and stereochemical orientation of hydroxyl and keto groups on the steroidal backbone are critical motifs that dictate the molecule's binding affinity and efficacy across a range of biological targets, influencing activities such as anti-inflammatory and antitussive effects. nih.govnih.gov These structural elements are fundamental to the molecule's ability to engage in specific molecular interactions, such as forming hydrogen bonds within the active sites of enzymes or receptors. researchgate.netbohrium.com
Systematic Chemical Modification and Functional Evaluation
A cornerstone of SAR studies is the systematic chemical modification of a lead compound and the subsequent evaluation of the functional consequences of these changes. This process allows researchers to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve its properties.
While extensive SAR studies on a broad series of this compound derivatives are not widely published, examples involving its close analogs illustrate the principles effectively. A notable example is the modification of imperialine (B1671802) (peiminine). Research has shown that the substitution of the hydroxyl group at the 3-alpha position with a chlorine atom, creating 3-alpha-Chloro-Imperialine, results in a compound with significantly enhanced biological activity. Specifically, 3-alpha-Chloro-Imperialine was found to be a more potent M2 muscarinic receptor antagonist, with its activity being over 10 times higher than that of the parent imperialine compound. This demonstrates that targeted modification of the steroidal A-ring can dramatically influence receptor binding and functional activity.
The general methodology involves synthesizing a series of analogs where specific functional groups are altered, removed, or replaced. nih.govnih.gov For example, hydroxyl groups can be esterified, oxidized to ketones, or replaced with halogens. The double bonds within the ring system can be saturated or moved. Each new analog is then subjected to a battery of biological assays to evaluate how the modification has impacted its activity. researchgate.netpreprints.org This iterative process of synthesis and evaluation provides a detailed map of the SAR, guiding further drug design efforts.
Table 1: Example of Chemical Modification and Functional Evaluation
| Compound | Modification from Parent Compound | Observed Change in Biological Activity |
|---|---|---|
| Imperialine | Parent Compound (3α-OH) | Base-level M2 receptor antagonist activity. |
| 3-alpha-Chloro-Imperialine | Replacement of 3α-OH with Chlorine (3α-Cl) | >10-fold increase in M2 receptor antagonist activity. |
Computational Approaches in SAR Elucidation
In modern drug discovery, computational methods are indispensable tools for elucidating SAR, saving both time and resources. Current time information in Bangalore, IN. These in-silico techniques are widely applied to steroidal alkaloids like this compound to predict their biological targets and understand the molecular basis of their activity. kib.ac.cn
One powerful approach is molecular docking . This technique simulates the interaction between a ligand (e.g., this compound) and a protein target. For example, computational studies have been used to dock peimine (B17214) into the binding sites of various potential protein targets to predict its mechanism of action. cnjournals.com By analyzing the docked pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This provides a structural hypothesis for the compound's activity and explains why certain functional groups are critical.
Another key method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activities. dovepress.com For a set of this compound analogs, various physicochemical properties (descriptors) would be calculated, and statistical methods would be used to derive an equation that predicts activity. kib.ac.cn This model can then be used to forecast the potency of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Furthermore, methods like computational target fishing are used to screen the structure of a natural product like peimine against databases of known protein structures, predicting a list of the most probable biological targets. cnjournals.com This helps to rapidly identify potential mechanisms of action and guide experimental validation, forming a crucial part of the SAR puzzle.
Comparative SAR Analysis within Steroidal Alkaloid Families
To fully appreciate the SAR of this compound, it is valuable to compare it with other classes of steroidal alkaloids. nih.govnih.gov this compound belongs to the cevanine-type family of steroidal alkaloids, which are predominantly found in plants of the Liliaceae family. scispace.comresearchgate.net This family is characterized by a specific hexacyclic C-nor-D-homo-steroidal skeleton.
The SAR of cevanine alkaloids can be contrasted with other families, such as:
Solanaceae Alkaloids (e.g., Solasodine): These often feature a spirosolane (B1244043) or solanidane (B3343774) skeleton. The nitrogen atom is part of a fused heterocyclic ring system (an indolizidine), which differs significantly from the piperidine (B6355638) ring integrated into the cevanine framework. This structural difference leads to distinct biological activity profiles.
Buxaceae Alkaloids (e.g., Cyclovirobuxine D): These compounds are characterized by a pregnane-type skeleton, often with an unusual cyclopropane (B1198618) ring between C-9 and C-19. They typically possess amino groups at C-3 and C-20, and their SAR is heavily dependent on the nature of the substituents at these positions.
Comparative studies of alkaloids isolated from different Fritillaria species reveal subtle but important SAR trends even within the same family. For example, studies on alkaloids from Fritillaria pallidiflora and Fritillaria ussuriensis have identified various cevanine derivatives with differing hydroxylation patterns. nih.govnih.gov When these closely related compounds are tested for activities like anti-inflammatory effects, they often exhibit a range of potencies. nih.gov This highlights that even minor changes to the number and location of hydroxyl groups on the cevanine scaffold can fine-tune biological activity. This comparative analysis provides a broader understanding of the structural requirements for activity and helps to place the SAR of this compound in the wider context of natural product chemistry. nih.gov
Biosynthetic Pathway Elucidation of Ningpeisine
Identification of Putative Precursors and Intermediates
The biosynthesis of steroidal alkaloids in Fritillaria is understood to originate from the ubiquitous isoprenoid pathway, with cholesterol serving as a crucial starting scaffold. researchgate.net The initial steps are believed to follow either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgbenagen.com These five-carbon units are sequentially condensed to form larger isoprenoid precursors.
Subsequent cyclization of the linear isoprenoid precursor, squalene, leads to the formation of cycloartenol, a key intermediate in the biosynthesis of plant sterols. frontiersin.org From cycloartenol, a series of modifications, including demethylations, isomerizations, and hydroxylations, are proposed to generate cholesterol. Cholesterol is then considered the branching point towards the biosynthesis of various steroidal alkaloids. researchgate.net
While the precise intermediates leading from cholesterol to ningpeisine have not been empirically identified, based on the structures of other Fritillaria alkaloids, it is hypothesized that the pathway involves a series of oxidative modifications to the cholesterol skeleton. researchgate.net These modifications likely include hydroxylations at various positions, which are common reactions in steroid metabolism and are catalyzed by cytochrome P450 monooxygenases. researchgate.net The introduction of the nitrogen atom is a critical step in converting the steroidal scaffold into an alkaloid. For other steroidal alkaloids, this is thought to occur via transamination reactions. researchgate.net The resulting amine would then undergo cyclization to form the characteristic heterocyclic ring system of the veratranine skeleton seen in this compound.
Characterization of Key Enzymatic Transformations
The conversion of the basic steroidal framework into the complex structure of this compound necessitates a series of specific enzymatic transformations. While the enzymes directly responsible for this compound biosynthesis are yet to be characterized, transcriptomic studies on Fritillaria species have identified several enzyme families that are strongly implicated in steroidal alkaloid formation. frontiersin.orgfrontiersin.orgmdpi.com
Key enzyme families likely involved in this compound biosynthesis include:
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to catalyze a wide array of oxidative reactions, including hydroxylations, which are crucial for modifying the steroid nucleus. researchgate.net Transcriptome analyses of various Fritillaria species have revealed the upregulation of numerous CYP genes in tissues where steroidal alkaloids accumulate, suggesting their involvement in the pathway. frontiersin.org These enzymes are likely responsible for the introduction of the hydroxyl group at the C-3 position and the ketone group at the C-6 position of the this compound molecule.
Oxidoreductases: These enzymes catalyze oxidation and reduction reactions. In the context of this compound biosynthesis, they would be involved in modifying the functional groups on the steroid rings and side chain.
Aminotransferases: The incorporation of nitrogen into the steroidal skeleton is a pivotal step. Aminotransferases are prime candidates for catalyzing this reaction, transferring an amino group from a donor molecule to a keto-steroid intermediate.
Methyltransferases: The N-methyl group present in this compound is likely added by a methyltransferase, which would utilize a methyl donor such as S-adenosyl-L-methionine (SAM).
The following table summarizes the key proposed enzymatic steps and the classes of enzymes believed to be involved:
| Proposed Transformation | Putative Enzyme Class |
| Isoprenoid precursor synthesis | Terpene synthases |
| Squalene cyclization to cycloartenol | Cycloartenol synthase |
| Cholesterol biosynthesis | Various sterol biosynthesis enzymes |
| Hydroxylation of the steroid core | Cytochrome P450 monooxygenases |
| Oxidation of hydroxyl groups to ketones | Dehydrogenases/Oxidoreductases |
| Nitrogen incorporation | Aminotransferases |
| Formation of the heterocyclic ring system | Uncharacterized cyclases |
| N-methylation | Methyltransferases |
Genetic Basis of Biosynthesis (e.g., Gene Cluster Analysis)
The genes encoding the biosynthetic pathway for a specific secondary metabolite are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This co-localization facilitates the coordinated regulation of the pathway. While a definitive BGC for this compound has not yet been identified, transcriptome sequencing of several Fritillaria species has provided strong evidence for the clustering of genes involved in steroidal alkaloid biosynthesis. frontiersin.orgmdpi.com
Comparative transcriptomic analyses between high and low alkaloid-producing tissues or different Fritillaria species have identified differentially expressed genes that are candidate components of the biosynthetic pathway. researchgate.netfrontiersin.org These studies have highlighted the co-expression of genes encoding cytochrome P450s, oxidoreductases, and transcription factors in alkaloid-rich tissues, suggesting they are part of a coordinated metabolic network. frontiersin.orgfrontiersin.org
Advanced Analytical Methodologies for Ningpeisine Research
Chromatographic Techniques for Purity, Identity, and Quantification
Chromatography is a fundamental separation technique extensively used in the analysis of ningpeisine. It allows for the separation of the compound from complex mixtures, which is essential for its purification, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of this compound due to its high resolution and sensitivity. nih.govnih.gov Preparative HPLC is employed to achieve high purity levels of this compound, often exceeding 98%. A common method involves the use of a C18 column with an isocratic elution system.
For quantitative analysis, HPLC methods are developed and validated to ensure accuracy and reproducibility. nih.gov These methods are crucial for determining the concentration of this compound in various samples. The development of a stability-indicating HPLC method is particularly important for studying the degradation of the compound under different stress conditions. ajpaonline.com
Table 1: Example of HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (250 x 21.2 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):0.1% TFA (65:35) |
| Elution | Isocratic |
| Purity Achieved | >98% |
| Retention Time | 12.5–13.2 minutes |
This table is generated based on the data in the text.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds. youtube.com While less common for large molecules like steroidal alkaloids, GC can be applied to the analysis of Fritillaria alkaloids, the family to which this compound belongs. jse.ac.cnresearchgate.net The application of GC in this compound research would typically involve derivatization to increase its volatility. GC can be particularly useful for identifying and quantifying specific degradation products or related compounds in a mixture. nih.gov The use of a mass spectrometer as a detector (GC-MS) provides powerful identification capabilities. youtube.com
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for preliminary screening, monitoring reaction progress, and assessing the purity of this compound. wikipedia.orgsigmaaldrich.com It involves spotting the sample on a plate coated with an adsorbent material (stationary phase) and developing it in a solvent system (mobile phase). iitg.ac.in The separation is based on the differential affinity of the compounds for the stationary and mobile phases. libretexts.org Visualization of the separated spots can be achieved under UV light or by using specific staining reagents. wikipedia.org TLC is often used to quickly identify the presence of this compound in extracts from its natural source, Fritillaria ningguoensis. nais.net.cn
Mass Spectrometry (MS) Applications in Structural Elucidation and Degradation Studies
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. wikipedia.org It is also crucial for elucidating the structure of the compound and its degradation products. walshmedicalmedia.com
LC-MS/MS for High Sensitivity Analysis
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound. researchgate.netnebiolab.comeag.com This technique combines the separation power of LC with the mass analysis capabilities of MS/MS. wikipedia.org LC-MS/MS is particularly useful for detecting and quantifying trace amounts of this compound and its metabolites in complex biological matrices. technologynetworks.com In degradation studies, LC-MS/MS plays a critical role in identifying the structures of degradation products formed under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. researchgate.netmdpi.com The fragmentation patterns obtained from MS/MS experiments provide valuable information for structural elucidation. technologynetworks.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. mdpi.comjchps.comnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. emerypharma.com The chemical structure of this compound, N-methyl-3β-hydroxy-5α-veratranine-6-one, was determined through spectroscopic analysis, including NMR.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. emerypharma.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms, allowing for the complete assignment of all proton and carbon signals and the definitive determination of the three-dimensional structure of this compound. emerypharma.comdiva-portal.orgmdpi.com NMR is also instrumental in confirming the structure of synthesized this compound and its derivatives. scispace.comnih.gov
Spectroscopic Techniques for Detection and Characterization (e.g., UV-Vis, Fluorescence)
Spectroscopic methods are fundamental in the analysis of chemical compounds, providing insights into their electronic structure and concentration. However, the application of certain spectroscopic techniques to cevanine-type alkaloids like this compound presents specific challenges.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. nih.govmitoproteome.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. plantaedb.com In the case of many steroidal alkaloids, including those found in Fritillaria species, the absence of strong chromophores in their core structure results in weak UV absorbance. nih.gov This characteristic can make direct detection and quantification by UV-Vis spectroscopy challenging, often requiring derivatization to introduce a UV-absorbing moiety to enhance detection. mdpi.com While UV-Vis spectroscopy can be used to determine the concentration of solutions of purified compounds that do absorb in this range, its utility for the primary analysis of this compound in complex mixtures is limited without such modification. cenmed.com
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. ctdbase.orgncats.io A molecule that can fluoresce is called a fluorophore. nih.gov This method involves exciting a sample at a specific wavelength and measuring the emitted light at a longer wavelength. labsolu.ca The resulting emission spectrum is characteristic of the fluorophore and its environment. cdutcm.edu.cn Similar to UV-Vis absorption, the native fluorescence of many steroidal alkaloids, including likely this compound, is not pronounced due to the lack of extensive conjugated π-systems or rigid aromatic structures that typically confer strong fluorescence. ctdbase.org Consequently, detailed fluorescence characterization of this compound is not widely reported in scientific literature. For compounds that do fluoresce, the technique can provide information on their concentration and molecular environment. ctdbase.org
Given the limitations of direct UV-Vis and fluorescence spectroscopy, more structurally informative methods like mass spectrometry (MS) coupled with chromatography are often preferred for the analysis of this compound and related alkaloids. nih.govnih.govplantaedb.com
Stability Profiling under Varied Experimental Conditions
Assessing the stability of a chemical compound under various conditions is critical for understanding its shelf-life, appropriate storage conditions, and behavior in different experimental setups. Key parameters that influence stability include pH, temperature, and light exposure. ctdbase.orgnih.gov
The stability of alkaloids can be highly dependent on pH and temperature. For instance, studies on other alkaloids have shown significant degradation at acidic or alkaline pH and at elevated temperatures. chem960.com The degradation kinetics, which describe the rate of decomposition, can often be determined by monitoring the concentration of the compound over time under controlled conditions. nih.govcenmed.com
Future Perspectives and Translational Research Opportunities for Ningpeisine
Addressing Unresolved Mechanistic Questions
While preliminary studies have shed light on the bioactivities of Ningpeisine, a number of mechanistic questions remain to be answered to fully understand its therapeutic potential. A primary area of focus is the precise molecular interactions that underpin its observed anti-inflammatory and neuroprotective effects. The specific protein targets and the modulation of signaling pathways are not yet fully elucidated.
Future research should aim to identify the direct binding partners of this compound within the cell. Advanced proteomics and chemical biology approaches could be employed to pull down and identify these interacting proteins. Furthermore, a deeper understanding of how this compound regulates key inflammatory and neuronal signaling cascades is necessary. While it is known to modulate pathways, the exact points of intervention and the downstream consequences require more detailed investigation. nih.govmdpi.comwalshmedicalmedia.com Unraveling these intricate details will be crucial for optimizing its therapeutic use and predicting potential off-target effects.
Another unresolved area is the compound's structure-activity relationship. Systematic modification of the this compound scaffold and subsequent biological evaluation of the resulting analogues would provide invaluable information on the chemical moieties responsible for its activity. nih.govodu.edujchemrev.com This knowledge is essential for the rational design of more potent and selective derivatives.
Exploration of Novel Biological Activities
The known anti-inflammatory and neuroprotective properties of this compound suggest that its therapeutic reach may extend beyond its current applications. nih.govnih.gov A systematic exploration of novel biological activities is a promising avenue for future research. Given its effects on fundamental cellular processes, it is plausible that this compound could exhibit efficacy in other disease contexts.
One area of interest is its potential as an anticancer agent. Many natural products with anti-inflammatory properties also demonstrate antitumor activity. mdpi.com Future studies could investigate the effects of this compound on cancer cell proliferation, apoptosis, and metastasis in various cancer models.
Additionally, the impact of this compound on ion channels warrants further investigation. nih.govfrontiersin.orgmdpi.com Ion channels are critical for a multitude of physiological processes, and their modulation can have profound therapeutic effects. nih.gov Screening this compound against a panel of different ion channels could uncover novel activities relevant to conditions such as cardiac arrhythmias, epilepsy, or chronic pain.
| Potential Activity | Rationale | Suggested Research Approach |
|---|---|---|
| Anticancer | Overlap between anti-inflammatory and anticancer pathways. | In vitro screening against a panel of cancer cell lines; in vivo studies in xenograft models. nih.govnih.gov |
| Cardioprotective | Modulation of ion channels and inflammatory responses relevant to cardiovascular disease. | Electrophysiological studies on cardiac ion channels; in vivo models of myocardial infarction. |
| Antiviral | Many alkaloids exhibit antiviral properties. | Screening against a range of viruses in cell culture models. |
Advancements in Sustainable Production and Synthesis Technologies
The natural abundance of this compound may not be sufficient to meet potential future clinical demands. Therefore, the development of sustainable and scalable production methods is of paramount importance. Current reliance on extraction from plant sources can be inefficient and environmentally taxing.
Metabolic engineering presents a promising alternative for the sustainable production of this compound. odu.edujchemrev.comnih.govwikipedia.orgresearchgate.net This could involve the heterologous expression of the this compound biosynthetic pathway in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.govnih.govrsc.orgresearchgate.net Identifying and characterizing the enzymes involved in the natural biosynthesis of this compound is a critical first step in this endeavor.
Furthermore, advances in plant cell culture technology offer another viable route for production. mdpi.com Establishing high-yielding plant cell suspension or hairy root cultures could provide a continuous and controlled source of the compound, independent of geographical and seasonal variations. nih.gov
| Production Method | Advantages | Challenges |
|---|---|---|
| Extraction from Natural Source | Established method. | Low yield, environmental impact, batch-to-batch variability. |
| Chemical Synthesis | High purity and scalability. | Complex multi-step synthesis, use of harsh reagents. |
| Microbial Fermentation | Sustainable, scalable, and cost-effective. | Requires elucidation of the biosynthetic pathway and significant metabolic engineering efforts. |
| Plant Cell Culture | Controlled environment, consistent quality. | Slow growth rates, lower yields compared to microbial systems. |
Development of Standardized Preclinical Research Protocols
To facilitate the translation of this compound from the laboratory to the clinic, the development of standardized preclinical research protocols is essential. This will ensure the generation of robust and reproducible data that can be reliably compared across different studies and research groups.
Standardized in vitro bioassays are needed to assess the potency and selectivity of this compound and its analogs. nih.govnih.govwikipedia.orgfrontiersin.orgwindows.net These assays should be well-characterized and validated to ensure their relevance to the intended therapeutic application. For example, in the context of its anti-inflammatory activity, standardized assays measuring the inhibition of key pro-inflammatory mediators would be beneficial. nih.govnih.govmdpi.comyoutube.com
Furthermore, the use of well-defined in vivo animal models is critical for evaluating the efficacy and pharmacokinetic properties of this compound. news-medical.netyoutube.com The choice of animal model should be appropriate for the disease indication being studied, and key experimental parameters should be standardized to minimize variability. Establishing a clear set of guidelines for preclinical studies on this compound will undoubtedly accelerate its path toward clinical development. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
